molecular formula C14H9BrFNO2 B8770038 5-bromo-3-(4-fluorophenyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one

5-bromo-3-(4-fluorophenyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one

Cat. No.: B8770038
M. Wt: 322.13 g/mol
InChI Key: XMUUKICISYQMLI-UHFFFAOYSA-N
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Description

5-bromo-3-(4-fluorophenyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C14H9BrFNO2 and its molecular weight is 322.13 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H9BrFNO2

Molecular Weight

322.13 g/mol

IUPAC Name

5-bromo-3-(4-fluorophenyl)-3-hydroxy-1H-indol-2-one

InChI

InChI=1S/C14H9BrFNO2/c15-9-3-6-12-11(7-9)14(19,13(18)17-12)8-1-4-10(16)5-2-8/h1-7,19H,(H,17,18)

InChI Key

XMUUKICISYQMLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2(C3=C(C=CC(=C3)Br)NC2=O)O)F

solubility

>48.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-bromoindoline-2,3-dione (120 g, 530 mmol, 1.0 eq) in THF (1 L) was added dropwise (4-fluorophenyl)magnesium bromide in THF (0.8 M, 1.6 L, 1280 mmol, 2.4 eq) at 0° C.˜15° C., the mixture was stirred for overnight at room temperature. Then mixture was cooled to 0° C., quenched with H2O (20 mL), concentrated to give crude product, which was dissolved in EtOAc (2 L), washed with 1N HCl.aq (2 L), brine (1 L×2), dried over Na2SO4, the organic phase was concentrated to give crude product. Then the crude product was stirred in PE, filtered to obtained yellow solid, and dried in air to give 136 g (yield 80%) product, which was used to the next step without further purification. 1H NMR (400 MHz, DMSO-d6): δH 10.58 (s, 1H), 7.44-7.46 (dd, 1H, J1=8.4 Hz, 2.0 Hz), 7.28-7.32 (m, 2H), 7.22-7.25 (m, 1H), 7.14-7.18 (t, 2H, J=8.8 Hz), 6.87-6.89 (d, 1H, J=8.4 Hz), 6.84 (s, 1H). MS (ESI) [M+1-18]+ 304, 306.
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
1.6 L
Type
solvent
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2 L
Type
solvent
Reaction Step Three
Yield
80%

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